NLRP3 Inflammasome Inhibition: Potency Comparison with Oridonin
Rosthornin B inhibits the NLRP3 inflammasome with an IC50 of 0.39 μM, representing the most potent activity among a panel of tested diterpenes [1]. In contrast, the well-studied ent-kaurane analog oridonin exhibits substantially weaker NLRP3 inhibition, with a reported IC50 of 1.24 μM (1240.67 nM) under comparable cellular conditions [2].
| Evidence Dimension | NLRP3 inflammasome inhibition (IC50) |
|---|---|
| Target Compound Data | 0.39 μM |
| Comparator Or Baseline | Oridonin: 1.24 μM |
| Quantified Difference | 3.2-fold greater potency |
| Conditions | Bone marrow-derived macrophages (BMDMs) stimulated with nigericin/LPS; ELISA quantification of IL-1β |
Why This Matters
The 3.2-fold improvement in IC50 over the widely used oridonin establishes Rosthornin B as a superior chemical tool for probing NLRP3-dependent biology and for initiating medicinal chemistry campaigns targeting this inflammasome.
- [1] Yang, Y., et al. Rosthornin B alleviates inflammatory diseases via directly targeting NLRP3. FASEB J., 2024, 38(24), e70248. View Source
- [2] Wang, H., et al. Design, synthesis, and biological evaluation of oridonin derivatives as novel NLRP3 inflammasome inhibitors for the treatment of acute lung injury. Bioorganic Chemistry, 2024, 151, 107646. View Source
